molecular formula C16H14ClN5O2 B234708 N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide

N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide

Cat. No. B234708
M. Wt: 343.77 g/mol
InChI Key: NFQHXQCHOOKREC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, also known as ACTAZA, has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is not fully understood, but it is thought to work by inhibiting the activity of angiotensin-converting enzyme (ACE), which is involved in the regulation of blood pressure and fluid balance in the body. By inhibiting ACE, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide may help to reduce blood pressure and improve cardiovascular function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has a variety of biochemical and physiological effects. These include reducing blood pressure, improving cardiac function, and reducing inflammation. N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has also been shown to have antioxidant properties, which may help to protect against oxidative stress and cellular damage.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide in lab experiments is that it has been extensively studied and has a well-established synthesis method. Additionally, its effects on the renin-angiotensin system and cardiovascular function make it a promising candidate for further investigation. However, one limitation of using N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide. One area of focus could be investigating its potential use in the treatment of hypertension and other cardiovascular disorders. Additionally, further research could be done to better understand its mechanism of action and to identify any potential side effects or limitations. Finally, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide could be studied for its potential use in other areas, such as cancer research or as an antioxidant.

Synthesis Methods

The synthesis of N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide involves a multi-step process that begins with the reaction of 2-allyl-2H-tetrazol-5-amine with 3-chloro-4-methylphenyl isocyanate to form N-(2-allyl-2H-tetrazol-5-yl)-5-(3-chloro-4-methylphenyl)urea. This compound is then reacted with furfurylamine to produce the final product, N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide.

Scientific Research Applications

N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has been studied for its potential use in a variety of scientific research applications. One area of focus has been its use as a tool for investigating the role of the renin-angiotensin system in cardiovascular disease. N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide has also been studied for its potential use in the treatment of hypertension and other cardiovascular disorders.

properties

Product Name

N-(2-allyl-2H-tetraazol-5-yl)-5-(3-chloro-4-methylphenyl)-2-furamide

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-N-(2-prop-2-enyltetrazol-5-yl)furan-2-carboxamide

InChI

InChI=1S/C16H14ClN5O2/c1-3-8-22-20-16(19-21-22)18-15(23)14-7-6-13(24-14)11-5-4-10(2)12(17)9-11/h3-7,9H,1,8H2,2H3,(H,18,20,23)

InChI Key

NFQHXQCHOOKREC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=NN(N=N3)CC=C)Cl

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C(=O)NC3=NN(N=N3)CC=C)Cl

Origin of Product

United States

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